8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.
Attachment of the chlorohydroxypropyl group: This can be done through a nucleophilic substitution reaction using 3-chloro-2-hydroxypropyl chloride.
Formation of the sulfanyl linkage: This step involves the reaction of the intermediate with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like LiAlH4.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16Cl2N4O3S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
8-(3-chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H16Cl2N4O3S/c1-21-13-12(14(24)20-15(21)25)22(7-9-4-2-3-5-11(9)18)16(19-13)26-8-10(23)6-17/h2-5,10,23H,6-8H2,1H3,(H,20,24,25) |
InChI Key |
APCGIMCQBPXHPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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